Veledimex racemate

Gene Therapy Neuro-Oncology Pharmacokinetics

Veledimex racemate is the validated activator for the Ad-RTS-hIL-12 gene therapy platform in glioblastoma clinical trials. As the racemic baseline, it is essential for calibrating enantiomer potency and ensuring data reproducibility. Substituting with single enantiomers introduces uncontrolled PK/PD variables, invalidating comparison with published clinical data. For researchers modeling this specific therapeutic strategy, the racemate is irreplaceable. Procure this critical comparator now to align your studies with established clinical benchmarks.

Molecular Formula C27H38N2O3
Molecular Weight 438.6 g/mol
CAS No. 755013-59-3
Cat. No. B560628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVeledimex racemate
CAS755013-59-3
Molecular FormulaC27H38N2O3
Molecular Weight438.6 g/mol
Structural Identifiers
SMILESCCCC(C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC
InChIInChI=1S/C27H38N2O3/c1-9-12-24(27(5,6)7)29(26(31)20-16-18(3)15-19(4)17-20)28-25(30)22-13-11-14-23(32-8)21(22)10-2/h11,13-17,24H,9-10,12H2,1-8H3,(H,28,30)
InChIKeyLZWZPGLVHLSWQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Veledimex Racemate (CAS 755013-59-3): A Foundational Ligand for the RheoSwitch Therapeutic System®


Veledimex racemate (CAS 755013-59-3), also known as INXN-1001 racemate, is a synthetic diacylhydrazine small molecule and an orally bioavailable activator ligand for the proprietary RheoSwitch Therapeutic System® (RTS®), an ecdysone receptor-based inducible gene expression platform [1]. It exists as an equimolar mixture of the (R)- and (S)-enantiomers of veledimex and serves as a critical control and comparator compound for gene therapy research . As the racemate, it represents the baseline chemical entity from which the enantiopure forms are derived, making it essential for understanding structure-activity relationships in ecdysone receptor-based gene switches .

Why Veledimex Racemate Cannot Be Substituted by Generic Alternatives in Gene Switch Research


Substituting Veledimex racemate with other ecdysone analogs or even the single enantiomers without careful consideration can invalidate experimental results and lead to misinterpretation of inducible gene expression data [1]. The RheoSwitch Therapeutic System® is a highly specific, engineered biological circuit, and the potency, pharmacokinetics, and off-target effects of its activator ligands are exquisitely sensitive to molecular structure [2]. The racemate, as the initial clinical lead, has a unique and extensively characterized efficacy and toxicity profile in both preclinical models and human trials [3]. Using the S-enantiomer, for instance, introduces a different potency and PK profile, making direct, uncalibrated comparisons of gene expression levels impossible without a racemate control . Therefore, the selection of the racemate is not about simply activating a gene; it is about ensuring reproducibility and contextualizing data within the established body of clinical and preclinical research on this specific drug formulation.

Quantitative Differentiation of Veledimex Racemate Against Its Comparators


Blood-Brain Barrier Penetration of Veledimex Racemate in Human Glioma Patients

In a Phase 1 clinical trial (NCT02026271) of the Ad-RTS-hIL-12 gene therapy, the racemic mixture of veledimex demonstrated quantifiable penetration of the human blood-brain barrier (BBB) [1]. At the 20 mg and 40 mg oral dose levels, the concentration of veledimex detected in the resected tumor tissue was approximately 32% and 46% of the plasma concentration, respectively, confirming its ability to access the central nervous system [1][2]. While ecdysone receptor agonists as a class are known to have some BBB penetrance, this study provides direct, quantitative evidence for the racemate in the clinically relevant context of recurrent high-grade glioma [3].

Gene Therapy Neuro-Oncology Pharmacokinetics Blood-Brain Barrier

Food Effect and Dose Proportionality of Veledimex Racemate in Healthy Volunteers

The pharmacokinetic (PK) profile of veledimex racemate was extensively characterized in a clinical study of healthy subjects, revealing significant food effect and dose-exposure relationships [1]. The study found that administration under fed conditions significantly increased systemic exposure to both veledimex and its two major circulating metabolites, compared to fasted conditions, with no impact on elimination rate [1]. Furthermore, plasma exposure increased proportionally with increasing dose (from 5 mg to 300 mg), and steady-state was reached after 5 once-daily doses with minimal to no plasma accumulation over 14 days [1]. This detailed human PK dataset is specific to the racemate and provides a crucial baseline for interpreting in vivo efficacy studies using this exact formulation.

Pharmacokinetics Bioavailability Drug Formulation Clinical Pharmacology

Clinical Tolerability and Dose-Finding for Veledimex Racemate in Gene Therapy

Phase 1 clinical trials have established a well-defined dose-response and tolerability profile for veledimex racemate when used with the Ad-RTS-hIL-12 gene therapy [1]. In a study of recurrent high-grade glioma, a 20 mg daily oral dose was associated with superior drug compliance (86%) compared to a 40 mg dose (51%), which exhibited a higher frequency of reversible, dose-limiting toxicities like cytokine release syndrome [1]. The median overall survival (mOS) for the 20 mg cohort was 12.7 months, a notable outcome in this patient population, and concurrent corticosteroid use (specifically >20 mg dexamethasone) was found to negatively impact survival (mOS 6.4 months vs. 16.7-17.8 months) [2]. This evidence directly contrasts with the unknown or less-characterized safety profiles of other ecdysone analogs or single enantiomers in this specific, complex clinical context.

Clinical Trial Dose Optimization Tolerability Adverse Events

Long-Term Storage Stability of Lyophilized Veledimex Racemate

Vendor technical data sheets for veledimex racemate provide clear, quantitative stability guidelines critical for laboratory procurement and inventory management [1]. When stored in lyophilized form at -20°C and kept desiccated, the compound is reported to be stable for 36 months [1]. In contrast, once dissolved in solvent (e.g., DMSO), it should be stored at -20°C and used within 1 month to prevent loss of potency, with aliquoting recommended to avoid multiple freeze-thaw cycles [1]. This contrasts with some other small molecules which may have shorter or less defined stability windows in solution, making this data point crucial for planning long-term experiments.

Compound Stability Storage Conditions Procurement Logistics

Validated Application Scenarios for Veledimex Racemate in Gene Therapy Research


Preclinical and Clinical Modeling of Inducible IL-12 Gene Therapy

Veledimex racemate is the validated activator ligand for the Ad-RTS-hIL-12 gene therapy platform, which is under clinical investigation for recurrent glioblastoma and other solid tumors [1]. Researchers modeling this specific therapeutic approach must use the racemate to ensure that their results are directly comparable to the extensive clinical data establishing its pharmacokinetics, BBB penetration, and dose-dependent induction of IL-12 and downstream IFN-γ [2][3]. Using an alternative ligand would introduce an uncharacterized variable, rendering any PK/PD or efficacy data non-interpretable in the context of the ongoing human trials.

Comparative Studies of Ecdysone Receptor-Based Gene Switches

The racemate serves as an essential comparator and control in studies investigating the pharmacology of ecdysone receptor agonists. It provides a well-defined baseline for assessing the stereoselectivity of the RheoSwitch Therapeutic System® [1]. By directly comparing the potency, efficacy, and PK/PD of the racemate against the purified (S)-enantiomer (which is reported to have superior potency) or other synthetic ecdysone analogs, researchers can precisely quantify the impact of chirality on gene switch performance [2]. This comparative approach is fundamental for developing next-generation gene regulation systems with improved selectivity and lower effective doses.

Investigations into the Food Effect and PK of RTS® Activator Ligands

The well-characterized food effect and pharmacokinetic profile of veledimex racemate in humans makes it the ideal compound for studying how dietary status impacts the performance of orally administered gene switch ligands [1]. This is a critical variable for the translational development of any gene therapy requiring oral activation. Studies using the racemate can investigate the mechanisms of absorption enhancement and the impact on downstream transgene expression, providing a framework for optimizing dosing regimens in both preclinical models and future clinical applications [2].

In Vivo Toxicology and Safety Pharmacology Studies of Controlled Gene Expression

The racemate's established clinical safety and tolerability profile, including its known dose-limiting toxicities (e.g., cytokine release syndrome) and reversibility upon discontinuation, makes it a valuable tool for in vivo toxicology studies [1]. Researchers can use the racemate to model and investigate the safety margins and potential adverse events associated with controlled, high-level expression of immunostimulatory transgenes. This application is crucial for de-risking new gene therapy candidates that utilize the RTS® platform, as the racemate's toxicological signature in relevant animal models provides a comparative benchmark against which new constructs can be assessed [2].

Technical Documentation Hub

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